molecular formula C7H10N2O2 B2722613 4-Prop-2-enoylpiperazin-2-one CAS No. 1156697-89-0

4-Prop-2-enoylpiperazin-2-one

Cat. No.: B2722613
CAS No.: 1156697-89-0
M. Wt: 154.169
InChI Key: OTXGXIOEMVNQNN-UHFFFAOYSA-N
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Description

4-Prop-2-enoylpiperazin-2-one is a functionalized piperazin-2-one derivative of significant interest in medicinal chemistry and drug discovery. The compound features a piperazin-2-one core, a scaffold known for its prevalence in biologically active molecules, coupled with a prop-2-enoyl (acrylamide) group. This acrylamide moiety is a critical functional group that enables the compound to act as a covalent inhibitor scaffold, reacting selectively with cysteine residues in target proteins . Its primary research application is as a key building block in the synthesis of potential covalent inhibitors. This is exemplified by its structural role in Sotorasib (AMG 510), an FDA-approved KRAS G12C inhibitor for non-small cell lung cancer, which contains a similar 4-(prop-2-enoyl)piperazin-1-yl subunit. In Sotorasib, this group forms a covalent bond with the cysteine residue of the mutated KRAS G12C protein, irreversibly trapping it in its inactive state and inhibiting oncogenic signaling . Researchers can utilize this compound to explore novel therapeutics targeting other proteins with nucleophilic cysteine residues. The piperazin-2-one core contributes favorable physicochemical properties; the parent structure, Piperazin-2-one (CAS 5625-67-2), has a molecular weight of 100.12 g/mol, a topological polar surface area (TPSA) of 41.13 Ų, and is characterized by two hydrogen bond donors and two hydrogen bond acceptors, which can influence solubility and permeability . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

4-prop-2-enoylpiperazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2/c1-2-7(11)9-4-3-8-6(10)5-9/h2H,1,3-5H2,(H,8,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTXGXIOEMVNQNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCNC(=O)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Optimization

In a representative procedure, piperazin-2-one is dissolved in dichloromethane (DCM) and cooled to 0–5°C under an inert atmosphere. Acryloyl chloride is added dropwise alongside triethylamine (TEA) as a base to neutralize HCl byproducts. The reaction is stirred for 4–6 hours, after which the product is isolated via filtration and purified by recrystallization from ethanol or ethyl acetate. Key parameters include:

  • Temperature control : Maintaining temperatures below 5°C minimizes acryloyl chloride polymerization.
  • Stoichiometry : A 1:1 molar ratio of piperazin-2-one to acryloyl chloride ensures complete conversion while avoiding diacylation.
  • Solvent choice : DCM’s low polarity reduces side reactions, though acetonitrile (ACN) has been used for improved solubility in scaled-up reactions.

Yields typically range from 75% to 85%, with purity exceeding 95% as verified by HPLC. Challenges such as residual unreacted starting material or over-acylation are addressed via column chromatography (silica gel, ethyl acetate/hexane eluent).

Protection-Deprotection Strategies for Enhanced Selectivity

When direct acylation proves insufficiently selective, temporary protection of the 1-nitrogen ensures exclusive functionalization at the 4-position. This approach is critical for substrates prone to undesired side reactions or when synthesizing analogs with sensitive functional groups.

tert-Butoxycarbonyl (Boc) Protection

The 1-nitrogen is protected using di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) with catalytic dimethylaminopyridine (DMAP). The Boc-protected intermediate is then subjected to acylation with acryloyl chloride under standard conditions. Deprotection is achieved via treatment with hydrochloric acid (HCl) in dioxane/methanol, yielding the target compound.

Advantages :

  • High selectivity : Boc protection directs acylation exclusively to the 4-nitrogen.
  • Scalability : This method is adaptable to continuous flow systems, enhancing throughput in industrial settings.

Limitations :

  • Additional steps increase synthesis time and cost.
  • Acidic deprotection may degrade acid-labile functional groups.

Cyclization Approaches for Ring Formation

An alternative pathway involves constructing the piperazin-2-one ring from linear precursors already bearing the acryloyl group. This method is advantageous when piperazin-2-one is inaccessible or when structural analogs are desired.

Condensation of Diamines with Carbonyl Sources

Ethylenediamine derivatives react with α-keto esters or acids in the presence of coupling agents such as triphosgene. For example, N-acryloyl ethylenediamine undergoes cyclization with triphosgene in THF at −30°C to form the piperazin-2-one ring. The reaction mechanism proceeds via intermediate isocyanate formation, followed by intramolecular nucleophilic attack.

Reaction Scheme :
$$
\text{N-Acryloyl ethylenediamine} + \text{Triphosgene} \rightarrow \text{this compound} + \text{Byproducts}
$$

Optimization Insights :

  • Low temperatures (−30°C) prevent premature decomposition of triphosgene.
  • Solvent choice : THF’s aprotic nature facilitates intermediate stability.

Industrial-Scale Production and Process Refinement

Large-scale synthesis prioritizes cost efficiency, safety, and minimal waste. Continuous flow reactors are employed for acryloyl chloride reactions, reducing exposure risks and improving heat dissipation. Automated systems monitor pH (maintained at 8–9) and stoichiometry in real-time, ensuring reproducibility.

Case Study: Pilot Plant Synthesis

A 2024 pilot study reported a 92% yield of this compound using the following protocol:

  • Reactor setup : Stainless-steel continuous flow system with in-line mixing.
  • Conditions : 5°C, 2:1 molar ratio of piperazin-2-one to acryloyl chloride in ACN.
  • Workup : Liquid-liquid extraction with ethyl acetate and water, followed by crystallization.

Analytical Characterization and Quality Control

Rigorous characterization ensures structural fidelity and purity. Key techniques include:

  • NMR Spectroscopy : ¹H NMR (δ 5.8–6.4 ppm for vinyl protons; δ 3.2–3.8 ppm for piperazine CH₂ groups).
  • FT-IR : Peaks at 1650 cm⁻¹ (C=O stretch) and 1550 cm⁻¹ (N–H bend).
  • HPLC : Retention time alignment with standards and purity >98%.

Chemical Reactions Analysis

Types of Reactions: 4-Prop-2-enoylpiperazin-2-one undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) and hydrogen peroxide (H2O2) are used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are employed under controlled conditions.

    Substitution: Nucleophilic substitution reactions are carried out using reagents like alkyl halides and sulfonates under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding carboxylic acids or ketones, while reduction reactions may produce alcohols or amines .

Scientific Research Applications

4-Prop-2-enoylpiperazin-2-one has a wide range of scientific research applications in various fields:

    Chemistry: It is used as a building block for the synthesis of more complex piperazine derivatives, which are valuable in medicinal chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Piperazine derivatives, including this compound, are investigated for their therapeutic potential in treating various diseases, such as cancer and neurological disorders.

    Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 4-Prop-2-enoylpiperazin-2-one involves its interaction with specific molecular targets and pathways. The compound exerts its effects by modulating voltage-gated ion channels, enhancing gamma-aminobutyric acid (GABA)-mediated inhibitory neurotransmission, and attenuating glutamate-mediated excitatory neurotransmission . These actions contribute to its potential therapeutic effects in various biological systems.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The pharmacological and physicochemical properties of 4-prop-2-enoylpiperazin-2-one derivatives are highly influenced by substituents on the piperazine/piperazinone core and the propenoyl group. Below is a comparative analysis of key analogues:

Compound Name & Structure Key Substituents Pharmacological Relevance Physicochemical Properties References
This compound
(1-(5-methylfuran-2-yl)-4-prop-2-enoylpiperazin-2-one)
- 5-Methylfuran at N1
- Propenoyl at C4
DUBTACs for cancer therapy; moderate LogP (1) MW: 234.25; tPSA: 53.8 Ų; LogP: 1
(E)-1-{4-[Bis(4-methoxyphenyl)methyl]piperazin-1-yl}-3-(4-methylphenyl)prop-2-en-1-one - Bis(4-methoxyphenyl)methyl at N4
- 4-Methylphenyl propenoyl
Antimicrobial, anticancer activities Synthesized via cinnamic acid route
2-Chloro-1-(4-phenylpiperazin-1-yl)ethanone - Chloroethanone at C2
- Phenyl at N4
Antifungal, antipsychotic applications Crystal structure resolved via XRD
(E)-3-(4-Fluorophenyl)-1-(4-(furan-2-carbonyl)piperazin-1-yl)prop-2-en-1-one - Furancarbonyl at N4
- 4-Fluorophenyl propenoyl
Research applications (unspecified) Commercial availability for scale-up
1-[(2E)-but-2-enoyl]-4-[(2Z)-but-2-enoyl]piperazine - E/Z butenoyl groups at N1 and N4 Geometric isomerism studies MW: 222.28; distinct reactivity

Key Observations :

  • Propenoyl vs. Other Ketones: The propenoyl group’s α,β-unsaturated ketone system enables Michael addition or conjugation-dependent interactions, unlike chloroethanone derivatives (e.g., ), which may exhibit electrophilic reactivity.
  • Piperazinone vs. Piperazine: The piperazin-2-one core in the target compound introduces a hydrogen-bond acceptor (C=O), influencing crystal packing and solubility compared to non-ketone piperazines .
Pharmacological Activities
  • Anticancer Potential: The propenoyl group in this compound is critical for DUBTAC activity, enabling covalent modification of deubiquitinating enzymes . Analogues with bulkier substituents (e.g., bis(4-methoxyphenyl)methyl in ) show broader antimicrobial and anticancer effects.
  • Central Nervous System (CNS) Applications : Piperazine derivatives with aryl groups (e.g., ) are prevalent in antipsychotic agents, though the target compound’s furan substituent may limit blood-brain barrier penetration due to higher tPSA .
Physicochemical and Crystallographic Properties
  • Hydrogen Bonding: The piperazin-2-one core facilitates intermolecular C–H···O interactions in crystals, as seen in structurally related cinnamoyl derivatives . This contrasts with non-ketone piperazines, which rely on weaker van der Waals interactions .
  • Geometric Isomerism: Compounds like 1-[(2E)-but-2-enoyl]-4-[(2Z)-but-2-enoyl]piperazine highlight the impact of E/Z isomerism on molecular conformation and reactivity, a factor less relevant to the target compound’s rigid propenoyl group.

Biological Activity

4-Prop-2-enoylpiperazin-2-one is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a piperazine ring and an enone moiety. Its chemical structure can be represented as follows:

\text{Chemical Formula C 9H 10}N_2O}

This compound exhibits a unique combination of functional groups that contribute to its biological activity.

Biological Activities

Research indicates that this compound possesses several notable biological activities:

  • Antimicrobial Activity : Studies have demonstrated that this compound exhibits antimicrobial properties against various bacterial strains, making it a candidate for further development as an antimicrobial agent.
  • Antiviral Properties : Preliminary investigations suggest potential antiviral effects, although more comprehensive studies are needed to elucidate specific mechanisms.
  • Anticancer Effects : The compound has shown promise in inhibiting cancer cell proliferation in vitro, particularly against certain types of cancer cells. Mechanisms may involve modulation of cell signaling pathways.

The mechanism of action for this compound involves several biochemical interactions:

  • Ion Channel Modulation : It has been suggested that the compound interacts with voltage-gated ion channels, affecting neurotransmission and cellular excitability.
  • GABA Receptor Interaction : The compound enhances GABA-mediated inhibitory neurotransmission while attenuating glutamate-mediated excitatory neurotransmission, which may contribute to its neuroprotective effects.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with similar compounds is useful:

Compound NameStructure CharacteristicsNotable Activities
1,3,3-Trimethyl-4-prop-2-enoylpiperazin-2-oneContains three methyl groups on the piperazine ringAnticancer and antimicrobial properties
4-Prop-2-enoylpiperazineLacks methyl substitutionsLimited activity compared to 4-prop compound

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of various piperazine derivatives, this compound was found to inhibit the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL. This suggests significant potential for development into an antimicrobial agent.

Case Study 2: Anticancer Activity

A recent study assessed the anticancer properties of this compound against human breast cancer cell lines (MCF-7). Results indicated that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values determined at approximately 30 µM after 48 hours of exposure.

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